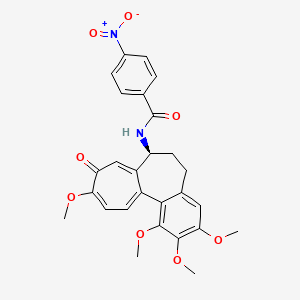
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-: is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including extraction, purification, and chemical modification of colchicine. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the nitro group, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and thiols are often employed.
Major Products: The major products formed from these reactions include various derivatives of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference standard in analytical methods and as a starting material for synthesizing new derivatives .
Biology: In biological research, it is utilized to study microtubule dynamics and cell division due to its ability to bind to tubulin .
Medicine: Its derivatives are being explored for their cytotoxic effects on cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The primary mechanism of action of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- involves binding to the colchicine-binding site on tubulin. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
N-deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A less toxic derivative used in cancer treatment.
Uniqueness: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- is unique due to the presence of the p-nitrobenzoyl group, which enhances its binding affinity to tubulin and potentially increases its cytotoxic activity against cancer cells .
Properties
CAS No. |
76129-13-0 |
|---|---|
Molecular Formula |
C27H26N2O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-nitro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C27H26N2O8/c1-34-22-12-10-18-19(14-21(22)30)20(28-27(31)15-5-8-17(9-6-15)29(32)33)11-7-16-13-23(35-2)25(36-3)26(37-4)24(16)18/h5-6,8-10,12-14,20H,7,11H2,1-4H3,(H,28,31)/t20-/m0/s1 |
InChI Key |
CRXFDHISRJTSDH-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



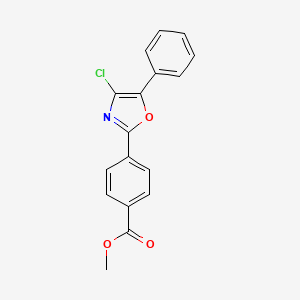
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
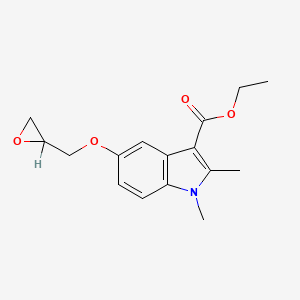
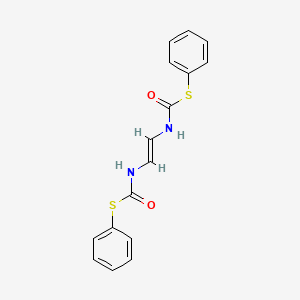
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

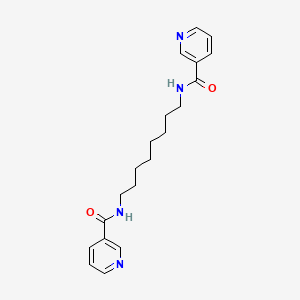
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
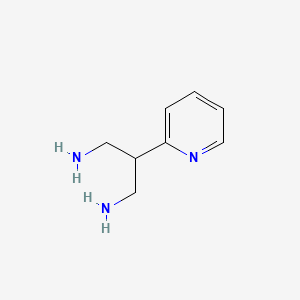
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
